What is the chemical structure of 4,9-Undecadien-2-one, 6,10-dimethyl-?
What is the chemical structure of 4,9-Undecadien-2-one, 6,10-dimethyl-?
An In-Depth Technical Guide to (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 4,9-Undecadien-2-one, 6,10-dimethyl-, a molecule more commonly known in the scientific and industrial communities as Geranylacetone. This acyclic monoterpenoid ketone is a significant compound, valued not only for its distinct aromatic profile but also as a critical intermediate in the synthesis of high-value molecules, including Vitamin E. We will explore its chemical structure, physicochemical properties, natural occurrence, and biosynthesis. Furthermore, this guide will detail established methods of chemical synthesis, outline its primary industrial applications, and provide essential safety information for laboratory and industrial handling. The content herein is intended for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry.
Chemical Identity and Molecular Structure
Geranylacetone is an unsaturated aliphatic ketone. Its molecular backbone is an undecane chain featuring two carbon-carbon double bonds and a ketone functional group. The precise nomenclature and structural details are foundational to understanding its reactivity and function.
The preferred IUPAC name for the most common isomer is (5E)-6,10-Dimethylundeca-5,9-dien-2-one .[1][2] This name precisely describes a thirteen-carbon molecule (C13H22O) with a ketone at the second position, and two double bonds at the fifth and ninth positions.[1][3] The "(5E)" designation specifies the stereochemistry around the first double bond as trans. The compound also exists as a (5Z)- or cis-isomer, known as Nerylacetone.[4] Commercial preparations are often a mixture of these (E) and (Z) isomers.[5][6]
Key Identifiers and Structural Information:
| Identifier | Value | Source(s) |
| Preferred IUPAC Name | (5E)-6,10-Dimethylundeca-5,9-dien-2-one | [1][2] |
| Common Names | Geranylacetone, (E)-Geranylacetone | [1][7] |
| CAS Registry Number | 3796-70-1 ((E)-isomer) | [1][8] |
| 689-67-8 (Isomer Mixture) | [7] | |
| 3879-26-3 ((Z)-isomer) | [4] | |
| Molecular Formula | C13H22O | [1][3] |
| Molecular Weight | 194.32 g/mol | [1][3] |
| SMILES | CC(=CCC/C(=C/CCC(=O)C)/C)C | [1] |
| InChI Key | HNZUNIKWNYHEJJ-FMIVXFBMSA-N ((E)-isomer) | [1][8] |
Below is the 2D chemical structure of the primary (5E) isomer of Geranylacetone.
Caption: 2D structure of (5E)-6,10-Dimethylundeca-5,9-dien-2-one.
Physicochemical and Spectroscopic Properties
Geranylacetone is a clear, colorless to pale yellow oily liquid.[1][9] Its physical properties make it suitable for a wide range of applications, particularly in liquid-phase formulations such as perfumes and flavorings.
Table of Physicochemical Properties:
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow oily liquid | [1][9] |
| Odor Profile | Fresh, floral (rose, magnolia), green, fruity | [10][11][12] |
| Boiling Point | 126–128 °C at 10 mmHg | [1] |
| 254-258 °C at 760 mmHg (lit.) | [13] | |
| Density | 0.8698 g/cm³ (20 °C) | [1] |
| Refractive Index | ~1.467 (20 °C) | [13] |
| Solubility | Soluble in alcohol; practically insoluble in water | [14][15] |
| Flash Point | >101 °C | [10] |
Spectroscopic Characterization
The structural elucidation of Geranylacetone relies on standard spectroscopic techniques.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in its IR spectrum is a strong absorption band around 1700-1720 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration.[16] Additional peaks corresponding to C=C stretching and C-H stretching and bending are also present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the vinyl protons on the double bonds, multiple methyl group singlets at distinct chemical shifts, and aliphatic protons in the chain. ¹³C NMR will confirm the presence of 13 carbon atoms, with a distinct downfield signal for the carbonyl carbon.
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Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M+) at m/z 194, corresponding to its molecular weight.[7] The fragmentation pattern provides further structural confirmation.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Geranylacetone exhibits a strong UV absorption peak around 279 nm, corresponding to the n→π* transition of the carbonyl group.[16]
Natural Occurrence and Biosynthesis
Geranylacetone is not merely a synthetic curiosity; it is a widespread natural product. It has been identified as a volatile flavor and aroma component in numerous plants and fruits, including rice, mango, tomatoes, tea, and mint.[1][17]
Its biosynthesis in nature is primarily a result of oxidative degradation of carotenoids.[1] Carotenoid cleavage dioxygenase (CCD) enzymes catalyze the cleavage of carotenoid backbones at specific double bonds, yielding a variety of smaller, often aromatic, apocarotenoids, one of which is Geranylacetone. This pathway is a key source of many important flavor and fragrance compounds in the plant kingdom.
Caption: Biosynthetic pathway of Geranylacetone from carotenoids.
Chemical Synthesis Protocols
The industrial production of Geranylacetone is well-established, with several efficient synthetic routes. The most prominent method involves the Carroll rearrangement, a[9][9]-sigmatropic rearrangement that is highly effective for synthesizing γ,δ-unsaturated ketones.
Synthesis via Carroll Rearrangement
This classic and robust method utilizes linalool and an acetoacetate ester as starting materials.
Experimental Protocol:
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Esterification: Linalool is first reacted with ethyl acetoacetate in a transesterification reaction to form the corresponding linalyl acetoacetate ester.[1] This step can also be achieved using ketene or isopropenyl methyl ether.[1]
-
Causality: The formation of this specific allylic acetoacetate is critical as it is the direct precursor for the subsequent thermal rearrangement.
-
-
Thermal Rearrangement (Decarboxylation): The linalyl ester is heated to approximately 170-200°C. At this temperature, it undergoes a[9][9]-sigmatropic rearrangement (the Carroll rearrangement) via an enolate intermediate, which immediately decarboxylates upon forming a β-keto acid.
-
Causality: The thermal energy drives the concerted pericyclic reaction, and the thermodynamic stability of the evolved carbon dioxide makes the decarboxylation step irreversible, driving the reaction to completion.
-
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield Geranylacetone with high purity.
Caption: Workflow for the synthesis of Geranylacetone via Carroll Rearrangement.
An alternative industrial synthesis starts from myrcene, which is reacted with methyl acetoacetate in the presence of a rhodium catalyst, followed by saponification and decarboxylation.[12]
Industrial Applications and Significance
Geranylacetone's utility spans multiple industries, primarily due to its pleasant aroma and its role as a versatile chemical building block.
Fragrance and Flavor Industry
Geranylacetone is a widely used fragrance and flavor substance.[2][10]
-
Perfumery: It imparts a fresh, natural, and floral-rosy scent, often with magnolia-like and green notes.[11] It is valued for its stability and is frequently used in rose and magnolia compositions for soaps, detergents, lotions, and fine fragrances.[9][12][14]
-
Flavors: In the food industry, it is used to create fruity and floral nuances in beverages, baked goods, and candies.[9] It can contribute to apple, pear, and various tropical fruit flavor profiles.[10][17] It is also used in the cigarette industry to enhance smoke aroma.[10]
Key Synthetic Intermediate
Perhaps its most critical industrial role is as a precursor in the synthesis of larger, high-value molecules.
-
Vitamin E Synthesis: Geranylacetone is a key intermediate in the production of isophytol.[10] Isophytol forms the essential side chain that is coupled with trimethylhydroquinone to produce synthetic Vitamin E (α-tocopherol), a globally significant nutritional supplement.
-
Other Terpenoids: It also serves as a starting material for the synthesis of other important terpenoids like farnesol and nerolidol, which themselves have applications in perfumery and as potential pharmaceuticals.[1][14]
Caption: Major industrial applications of Geranylacetone.
Safety and Handling
According to the Globally Harmonized System (GHS), Geranylacetone is classified with the GHS07 (Exclamation mark) and GHS09 (Environmental hazard) pictograms.[1]
-
Hazard Statements:
-
Precautionary Statements:
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[9]
Conclusion
4,9-Undecadien-2-one, 6,10-dimethyl- (Geranylacetone) is a molecule of significant scientific and industrial importance. Its well-defined chemical structure gives rise to a pleasant aromatic profile, making it a staple in the flavor and fragrance industries. Beyond its sensory properties, its role as a critical building block in the synthesis of Vitamin E and other terpenoids underscores its value in industrial organic chemistry. A thorough understanding of its properties, synthesis, and applications is essential for professionals engaged in chemical research and development.
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